N-Nitrosoarginine

Description

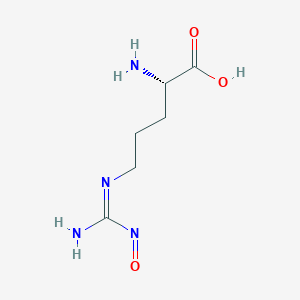

Structure

2D Structure

3D Structure

Properties

CAS No. |

151512-14-0 |

|---|---|

Molecular Formula |

C10H12N5Na2O6P |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[amino(nitroso)methylidene]amino]pentanoic acid |

InChI |

InChI=1S/C6H12N4O3/c7-4(5(11)12)2-1-3-9-6(8)10-13/h4H,1-3,7H2,(H2,8,9)(H,11,12)/t4-/m0/s1 |

InChI Key |

GMXCYQNZEAEZRP-BYPYZUCNSA-N |

SMILES |

C(CC(C(=O)O)N)CN=C(N)N=O |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N=O |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N=O |

Synonyms |

N-nitroso-L-arginine N-nitrosoarginine |

Origin of Product |

United States |

Endogenous Biosynthesis and Formation Mechanisms

Enzymatic Pathways of Formation

The primary enzymatic pathways leading to the formation of N-Nitrosoarginine are intricately linked to the synthesis of nitric oxide (NO).

Nitric Oxide Synthase (NOS) enzymes are a family of proteins that catalyze the production of nitric oxide from the amino acid L-arginine. sigmaaldrich.com In mammals, there are three main isoforms of NOS, each encoded by a different gene and distinguished by its primary location and regulatory mechanisms. proteopedia.orgunimedizin-mainz.denih.govguidetopharmacology.org

Neuronal NOS (nNOS or NOS I): Found primarily in central and peripheral neurons, nNOS plays a role in neurotransmission. proteopedia.orgunimedizin-mainz.de

Inducible NOS (iNOS or NOS II): This isoform can be expressed in many cell types, including macrophages, in response to immunological stimuli like cytokines and bacterial endotoxins. proteopedia.orgunimedizin-mainz.de Once expressed, it produces large quantities of NO as part of the immune response. unimedizin-mainz.de

Endothelial NOS (eNOS or NOS III): Predominantly located in endothelial cells that line blood vessels, eNOS is crucial for regulating vascular tone and blood pressure. sigmaaldrich.comproteopedia.org

All three isoforms are homodimeric enzymes that convert L-arginine, oxygen, and NADPH-derived electrons into nitric oxide and L-citrulline. nih.govmdpi.com This process is foundational, as the nitric oxide produced can subsequently react to form N-nitroso compounds, including this compound. Electrochemical studies have shown that this compound can be synthesized by NOS enzymes as an intermediate before the final products are formed. nih.gov

N-Hydroxy-L-arginine (NOHA) is a key intermediate in the biosynthesis of nitric oxide from L-arginine. sigmaaldrich.comnih.gov The conversion of L-arginine to NO is a two-step process:

L-arginine is first hydroxylated to form NOHA. mdpi.comnih.gov

NOHA is then oxidized by NOS to yield nitric oxide and L-citrulline. mdpi.comnih.gov

Research has demonstrated that this compound (NA) is synthesized from the oxidation of NOHA. nih.gov Electrochemical analysis of NOHA oxidation reveals a two-step process where the first step forms a short-lived radical species, and the second step yields this compound, which has a half-life of approximately 1.5 seconds. nih.gov Further studies using a mutant heme peroxidase enzyme (cytochrome c peroxidase) showed that it could oxidize NOHA to produce this compound as the major product. goodinlab.com

| Parameter | Value | Enzyme Source |

| Km for NOHA | 6.6 µM | Macrophage NOS |

| Vmax for NOHA | 99 nmol x min⁻¹ x mg⁻¹ | Macrophage NOS |

| Km for L-arginine | 2.3 µM | Macrophage NOS |

| Vmax for L-arginine | 54 µmol x min⁻¹ x mg⁻¹ | Macrophage NOS |

| This table presents the kinetic parameters of macrophage Nitric Oxide Synthase with N-Hydroxy-L-arginine (NOHA) compared to its primary substrate, L-arginine. Data sourced from Stuehr et al., 1991. nih.gov |

The catalytic activity of all NOS isoforms is dependent on a complex set of cofactors and co-substrates. These include:

NADPH nih.gov

Flavin Adenine Dinucleotide (FAD) nih.gov

Flavin Mononucleotide (FMN) nih.gov

Heme sigmaaldrich.com

(6R)-5,6,7,8-tetrahydrobiopterin (BH4) nih.gov

Calmodulin (for eNOS and nNOS) sigmaaldrich.com

These cofactors are essential for the controlled transfer of electrons from NADPH through the reductase domain to the heme in the oxygenase domain, where catalysis occurs. nih.govguidetopharmacology.org

A phenomenon known as "NOS uncoupling" occurs when there is a deficiency of the substrate L-arginine or, more critically, the cofactor BH4. mdpi.comnih.gov In an uncoupled state, the electron flow becomes dysregulated, and the enzyme transfers electrons to molecular oxygen prematurely, producing superoxide (B77818) anions (O₂⁻) instead of nitric oxide. nih.govresearchgate.net This uncoupling can be triggered by the oxidation of BH4 to dihydrobiopterin (BH2), which is unable to support NO synthesis. frontiersin.org Since the formation of this compound via this pathway is dependent on nitric oxide production, NOS uncoupling effectively inhibits its synthesis and instead promotes oxidative stress. researchgate.net Studies have concluded that uncoupling due to BH4 deficiency occurs exclusively at the heme site and is not related to NOS monomerization. nih.gov

Beyond the canonical NOS pathway, other heme-containing proteins can facilitate the formation of N-nitroso compounds. It has been demonstrated that heme enzymes can form this compound under anaerobic conditions. researchgate.net Research using an engineered mutant of cytochrome c peroxidase, a heme enzyme, showed that in the presence of peroxide, it could oxidize N-hydroxyguanidine or N-hydroxyarginine. goodinlab.comaacrjournals.org This reaction did not produce significant amounts of NO or citrulline but instead yielded this compound as the identifiable product. goodinlab.comaacrjournals.org This suggests that heme centers, under specific conditions, can catalyze nitrosation reactions, providing an alternative enzymatic route to this compound that is distinct from the primary NOS pathway. aacrjournals.org Under anaerobic conditions, ferrous (Fe(II)) heme proteins are known to bind NO rapidly, forming stable complexes that can be involved in nitrosation chemistry. mdpi.com

A novel two-enzyme pathway for producing nitric oxide from L-arginine has been identified in the biosynthesis of the N-nitroso compound streptozocin (B7790348). nih.govubc.ca This pathway represents a different route for generating the precursors for N-nitrosation. The process involves two key enzymes:

An N-methyltransferase (StzE) that methylates L-arginine to create Nω-monomethyl-L-arginine. nih.govresearchgate.net

A non-heme iron-dependent enzyme (StzF), which is unrelated to known nitric oxide synthases, then oxidizes this methylated intermediate to produce nitric oxide and a urea (B33335) compound. nih.govresearchgate.net

This discovery reveals a new enzymatic strategy for NO production from L-arginine, which implies that the subsequent formation and capture of this NO is a likely route for the biosynthesis of N-nitroso compounds in vivo. nih.gov

Cellular and Tissue-Specific Production Localization

The production of this compound is not uniformly distributed throughout the body but is localized to specific cells and tissues where the necessary enzymes and precursors are present.

Constitutive brain nitric oxide synthase (bNOS) has been shown to synthesize N-nitroso-L-arginine in the vascular endothelial cells of the rat brain cortex. nih.gov Its secretion has been correlated with brain blood flow. nih.gov Furthermore, endothelial NO-synthase (eNOS) is also capable of producing this compound. nih.gov This has been observed in pure recombinant eNOS preparations and at the surface of human endothelial cells (HUVEC). nih.gov In rat corpus cavernosum, the concentration of this compound at the endothelium surface has been linked to vasodilation. nih.gov

During fracture healing, the expression of different NOS isoforms is both time-dependent and cell-specific. researchgate.net Inducible NOS (iNOS) is active in the early inflammatory phase, primarily in the intramembranous region of the periosteal callus. researchgate.net In the later stages, the constitutive endothelial (eNOS) and neuronal (nNOS) isoforms are expressed. researchgate.net eNOS is found in the lining of blood vessels and in the chondral region, while nNOS is localized at the junction between fibrous tissue and cartilage. researchgate.net

The following table summarizes the key research findings on the localization of this compound production:

| Tissue/Cell Type | Enzyme Involved | Key Findings |

| Rat Brain Cortex (Vascular Endothelial Cells) | Constitutive brain NO synthase (bNOS) | Synthesizes N-nitroso-L-arginine; secretion correlated with blood flow. nih.gov |

| Human Endothelial Cells (HUVEC) & Rat Corpus Cavernosum | Endothelial NO-synthase (eNOS) | Produces this compound at the cell surface, linked to vasodilation. nih.gov |

| Healing Bone Fractures (Rats) | Inducible NOS (iNOS), Endothelial NOS (eNOS), Neuronal NOS (nNOS) | Time-dependent and cell-specific expression of NOS isoforms, indicating localized NO and potential N-nitroso compound formation during healing. researchgate.net |

| Activated Macrophages | Inducible NOS (iNOS) | Significant production of nitrosating agents from L-arginine upon stimulation. nih.gov |

Metabolic Fates and Degradation Pathways

Enzymatic Degradation Routes

While direct enzymatic degradation pathways for N-Nitrosoarginine are not extensively detailed in current literature, research into the biosynthesis of other N-nitroso compounds provides insight into relevant enzymatic processes. For instance, the biosynthesis of the N-nitroso-containing natural product streptozocin (B7790348) involves a unique two-enzyme pathway that utilizes an L-arginine derivative.

In this pathway, the enzyme StzE, an N-methyltransferase, first methylates L-arginine to produce Nω-monomethyl-L-arginine. nih.gov Subsequently, a non-heme iron-dependent enzyme, StzF, oxidizes this methylated intermediate. nih.govresearchgate.net This oxidation reaction is distinct from the canonical nitric oxide synthase (NOS) pathway and results in the generation of nitric oxide (NO) and a urea (B33335) compound. nih.gov This discovery reveals a novel enzymatic route for producing NO from an L-arginine derivative, which is a critical step in the formation of an N-nitroso group. nih.gov This process highlights a potential enzymatic mechanism for the formation of N-nitroso compounds from L-arginine precursors in biological systems. nih.govubc.ca

Non-Enzymatic Decomposition and Half-Life Considerations

This compound belongs to a class of compounds, L-arginine analogs, that can be involved in non-enzymatic chemical reactions. Certain guanidino-substituted L-arginine analogs, often used as competitive inhibitors of nitric oxide synthase (NOS), have been shown to be a source of non-enzymatically produced nitric oxide (NO). nih.gov This enzyme-independent release of NO can occur in the presence of reducing agents such as NADPH, glutathione, L-cysteine, dithiothreitol, and ascorbate (B8700270). nih.gov This non-enzymatic synthesis can generate micromolar concentrations of NO, which could potentially counteract the intended inhibitory effect on NOS. nih.gov While specific data on the half-life and non-enzymatic decomposition of this compound is not available, the behavior of these related analogs suggests that its stability and degradation could be influenced by the cellular redox environment.

Interconversion within the L-Arginine-Nitric Oxide-Citrulline Cycle

The L-arginine-nitric oxide-citrulline cycle is a central metabolic pathway where L-arginine is converted into nitric oxide (NO), a vital signaling molecule, and L-citrulline. researchgate.netreviveactive.com This reaction is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). researchgate.netmdpi.com The cycle is not a one-way street; L-citrulline, the byproduct of this reaction, can be efficiently recycled back to L-arginine, ensuring a sustained supply of substrate for continuous NO production. nih.gov This recycling mechanism is crucial for cells that have a high demand for NO but may have limited access to extracellular L-arginine.

The regeneration of L-arginine from L-citrulline is a two-step enzymatic process that constitutes the "citrulline-NO cycle". nih.gov This pathway is critical for maintaining intracellular L-arginine levels for NO synthesis. nih.gov

Argininosuccinate (B1211890) Synthetase (ASS): In the first step, the cytosolic enzyme Argininosuccinate Synthetase (ASS) catalyzes the condensation of L-citrulline and aspartate to form argininosuccinate. This reaction is ATP-dependent. frontiersin.orgresearchgate.net

Argininosuccinate Lyase (ASL): In the second step, another cytosolic enzyme, Argininosuccinate Lyase (ASL), cleaves argininosuccinate to produce L-arginine and fumarate. frontiersin.orgresearchgate.net

The newly synthesized L-arginine can then re-enter the cycle as a substrate for NOS. nih.gov This recycling is particularly important as L-citrulline, unlike L-arginine, is not significantly taken up and metabolized by the liver, allowing it to be transported to other tissues, like the kidneys, for conversion back to L-arginine. nih.govnih.gov This inter-organ exchange underscores the importance of L-citrulline as an effective precursor for L-arginine synthesis. nih.gov

| Enzyme | Substrates | Products | Cellular Location |

|---|---|---|---|

| Argininosuccinate Synthetase (ASS) | L-Citrulline, Aspartate, ATP | Argininosuccinate, AMP, Pyrophosphate | Cytosol |

| Argininosuccinate Lyase (ASL) | Argininosuccinate | L-Arginine, Fumarate | Cytosol |

Arginase represents a major competing pathway for L-arginine metabolism. nih.govnih.gov This enzyme hydrolyzes L-arginine to produce L-ornithine and urea. frontiersin.orgmdpi.com There are two main isoforms of arginase: Arginase I, which is primarily cytosolic and highly expressed in the liver as part of the urea cycle, and Arginase II, which is mitochondrial and found in various extrahepatic tissues. nih.govbenthamopenarchives.com

By consuming the common substrate, L-arginine, arginase activity can directly regulate the amount of L-arginine available for nitric oxide synthase (NOS). researchgate.netnih.gov Therefore, the balance between arginase and NOS activities is a critical determinant of whether L-arginine is channeled towards NO production or towards the synthesis of urea and L-ornithine. nih.gov L-ornithine itself is a precursor for the synthesis of polyamines and proline, which are important for cell proliferation and collagen synthesis. nih.govnih.gov In inflammatory conditions, cytokines can reciprocally regulate the expression of NOS and arginase, highlighting the competitive nature of these pathways. nih.gov

| Feature | Nitric Oxide Synthase (NOS) Pathway | Arginase Pathway |

|---|---|---|

| Primary Enzyme | Nitric Oxide Synthase (NOS) | Arginase |

| Substrate | L-Arginine | L-Arginine |

| Primary Products | Nitric Oxide (NO), L-Citrulline | L-Ornithine, Urea |

| Biological Role | Cell signaling, vasodilation, neurotransmission | Urea cycle, synthesis of polyamines and proline |

| Relationship | Competitive for the common substrate, L-Arginine |

Beyond the well-known NOS and arginase pathways, L-arginine serves as a precursor for several other important bioactive molecules through alternative catabolic routes. nih.govresearchgate.net

Creatine Synthesis: L-arginine is a key component in the synthesis of creatine. The enzyme arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of a guanidino group from L-arginine to glycine, forming guanidinoacetate and L-ornithine. Guanidinoacetate is subsequently methylated to form creatine, a crucial molecule for energy storage in muscle and nerve cells. nih.gov

Agmatine and Polyamine Synthesis: L-arginine can be decarboxylated by the enzyme arginine decarboxylase (ADC) to produce agmatine. nih.govresearchgate.net Agmatine is a signaling molecule in its own right and can also be further metabolized to putrescine, a precursor for the synthesis of higher polyamines like spermidine (B129725) and spermine, which are essential for cell growth and differentiation. nih.govresearchgate.net

These alternative pathways contribute to the great metabolic versatility of L-arginine, highlighting its central role in cellular biochemistry beyond protein and nitric oxide synthesis. nih.govnih.gov

Molecular Mechanisms of Biological Action

Interactions with Soluble Guanylate Cyclase and cGMP Signaling

The most well-established mechanism of action for NO, and by extension N-Nitrosoarginine, is the activation of the soluble guanylate cyclase (sGC) enzyme. nih.govplos.org This interaction is a cornerstone of NO signaling and leads to a cascade of downstream effects mediated by cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov

Upon its release, NO diffuses into target cells and binds to the ferrous heme cofactor of sGC. plos.orgresearchgate.net This binding event induces a conformational change in the enzyme, leading to its activation. researchgate.net Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. researchgate.netyoutube.com As a second messenger, cGMP subsequently activates a variety of downstream effectors, including cGMP-dependent protein kinases (PKG), phosphodiesterases, and ion channels, to mediate a wide array of physiological responses such as smooth muscle relaxation and inhibition of platelet aggregation. nih.govplos.orgnih.gov The NO/cGMP signaling pathway is crucial in regulating processes like neural regeneration and has been implicated in various health conditions. nih.gov

The activation of sGC by NO is a dynamic process influenced by the relative concentrations of NO and the enzyme's heme component. nih.gov While the binding of NO to the heme group is the primary activation mechanism, studies suggest that additional NO molecules and the redox state of critical cysteine residues on sGC may also play a role in achieving maximal enzyme activity. researchgate.net

| Step | Description | Key Molecules Involved |

|---|---|---|

| 1. NO Generation | This compound releases nitric oxide (NO). | This compound, Nitric Oxide (NO) |

| 2. sGC Activation | NO diffuses into the cell and binds to the heme group of soluble guanylate cyclase (sGC), activating the enzyme. researchgate.netyoutube.com | NO, Soluble Guanylate Cyclase (sGC) |

| 3. cGMP Synthesis | Activated sGC converts guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). youtube.com | GTP, cGMP |

| 4. Downstream Signaling | cGMP acts as a second messenger, activating downstream targets like protein kinase G (PKG). nih.gov | cGMP, Protein Kinase G (PKG) |

| 5. Physiological Response | Activation of downstream targets leads to various cellular responses, such as vasodilation. nih.gov | Effector proteins |

Modulation of Protein Phosphorylation Events

Beyond the canonical cGMP pathway, this compound-derived NO influences cellular function by modulating protein phosphorylation, a critical post-translational modification that governs the activity of numerous enzymes and signaling proteins. mdpi.com This regulation can occur through both cGMP-dependent and independent mechanisms.

Nitric oxide signaling can trigger the activation of several key protein kinase cascades, including the mitogen-activated protein kinase (MAPK) pathway, of which extracellular signal-regulated kinase (ERK) is a member. mdpi.com The activation or inhibition of these pathways is often dependent on the concentration of NO and the specific cellular context. mdpi.com

Furthermore, NO is a known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. nih.govnih.gov The activation of AMPK by NO can be dependent on the endoplasmic reticulum (ER) stress-activated protein IRE1. nih.gov Once activated, AMPK can phosphorylate a variety of downstream targets to switch on ATP-producing pathways, such as glucose and fatty acid oxidation, while switching off ATP-consuming processes. nih.govyoutube.com This NO-mediated activation of AMPK plays a role in the cellular defense against nitrosative stress. nih.gov

The activity of key metabolic enzymes is also subject to regulation by NO-mediated signaling. Hormone-Sensitive Lipase (HSL) is a crucial enzyme in the mobilization of fatty acids from adipose tissue. nih.gov The activity of HSL is tightly controlled by reversible phosphorylation. nih.govyoutube.com Catecholamines, for instance, stimulate the cAMP-dependent protein kinase A (PKA) pathway, which in turn phosphorylates and activates HSL. nih.gov this compound, through the generation of NO and subsequent activation of the cGMP/PKG pathway, can influence these phosphorylation events. Research has shown that NO can increase the phosphorylation of HSL, leading to its translocation to lipid droplets and the stimulation of lipolysis. researchgate.net

Influence on G-Protein Coupled Signaling Networks

This compound can also impact cellular signaling by modulating the function of G-protein coupled receptors (GPCRs), the largest family of cell surface receptors in mammals. nih.govmdpi.com These receptors are integral to transducing a vast array of extracellular signals into intracellular responses. science.govresearchgate.net

Post-Translational Modifications: S-Nitrosylation of Target Proteins

A major mechanism through which this compound-derived NO exerts its widespread biological effects is S-nitrosylation. nih.govcreative-proteomics.com This process involves the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue within a protein, forming an S-nitrosothiol (SNO). nih.govwikipedia.org S-nitrosylation is a reversible post-translational modification, analogous to phosphorylation, that can alter a protein's structure, activity, stability, and interactions with other proteins. creative-proteomics.comresearchgate.net

This modification is a key mechanism for transferring NO-mediated signals and is highly specific, affecting only certain cysteine residues in target proteins. nih.govcreative-proteomics.com The formation of S-nitrosothiols can occur through various chemical routes, but evidence suggests a primary role for enzymatic catalysis in vivo. nih.gov The reverse reaction, denitrosylation, is also an enzymatically controlled process, ensuring the dynamic and regulated nature of this signaling mechanism. wikipedia.org Aberrant S-nitrosylation has been implicated in a wide range of diseases, highlighting its physiological importance. wikipedia.org

| Modification | Added Group | Target Amino Acid(s) | Key Function | Reversibility |

|---|---|---|---|---|

| Phosphorylation | Phosphate (PO43-) | Serine, Threonine, Tyrosine, Arginine nih.gov | Regulation of protein activity, signaling cascades mdpi.com | Yes (via phosphatases) |

| S-Nitrosylation | Nitroso (-NO) | Cysteine | Redox-based signaling, regulation of protein function creative-proteomics.comwikipedia.org | Yes (via denitrosylases) wikipedia.org |

| Ubiquitination | Ubiquitin protein | Lysine | Protein degradation, signaling | Yes (via deubiquitinases) |

| Acetylation | Acetyl (-COCH3) | Lysine | Gene expression, protein stability | Yes (via deacetylases) |

Interactions with Cellular Organelles and Energetic Pathways

The influence of this compound extends to the regulation of cellular organelles and fundamental energetic pathways, with mitochondria being a primary target. nih.gov Nitric oxide plays a significant role in modulating mitochondrial function and cellular energy metabolism. researchgate.net

At physiological concentrations, NO can reversibly inhibit cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain, thereby modulating the rate of oxygen consumption and cellular respiration. researchgate.netnih.gov This interaction can also influence the generation of reactive oxygen species (ROS). researchgate.net Furthermore, NO is involved in signaling pathways that promote mitochondrial biogenesis, the process of generating new mitochondria. frontiersin.orgmdpi.com This is partly achieved through the activation of peroxisome proliferator-activated receptor-gamma coactivator-1alpha (PGC-1α). researchgate.net

The interplay between NO and mitochondria is crucial for maintaining cellular energy homeostasis. Dysregulation of this interaction is associated with various metabolic diseases. nih.govfrontiersin.org The ability of L-arginine, the precursor to NO, to reduce nitro-oxidative stress in cells with mitochondrial deficiencies underscores the importance of this pathway. mdpi.com

Mitochondrial Function and Biogenesis

Nitric oxide, the active molecule released from this compound, is a significant regulator of mitochondrial function and biogenesis. mdpi.com Mitochondria are central to cellular energy production, and their proper functioning is vital for cell survival and activity. frontiersin.org NO's influence on these organelles is multifaceted, ranging from stimulating the creation of new mitochondria to modulating their respiratory activity. mdpi.comnih.gov

Chronic, low-level increases in NO have been shown to stimulate mitochondrial biogenesis in various cell types. mdpi.com This process involves the synthesis of new mitochondrial components and is essential for cellular adaptation to metabolic demands. Studies have demonstrated that treatment of cells with NO donors leads to an increase in mitochondrial markers, indicating the induction of functional mitochondria capable of generating ATP through oxidative phosphorylation. mdpi.com This suggests that this compound, by releasing NO, can contribute to the enhancement of cellular respiratory capacity. The signaling pathways involved in NO-induced mitochondrial biogenesis are complex and can be influenced by the cellular context and the concentration of NO.

Conversely, high concentrations of NO can have inhibitory effects on mitochondrial respiration. nih.gov This dual role highlights the importance of NO concentration in determining its ultimate effect on mitochondrial function.

Table 1: Effects of Nitric Oxide on Mitochondrial Biogenesis

| Experimental Model | NO Donor Used | Observed Effect | Reference |

| Rat primary skeletal muscle cultures | S-nitroso-N-acetylpenicillamine (SNAP) | Significant increase in mitochondrial content | mdpi.com |

| Various cell types | General NO donors | Stimulation of mitochondrial biogenesis | mdpi.com |

Regulation of Electron Transport Chain

The electron transport chain (ETC), located in the inner mitochondrial membrane, is the primary site of cellular oxygen consumption and ATP production. Nitric oxide, and by extension this compound, can directly interact with and regulate the components of the ETC.

The most well-characterized interaction of NO with the ETC is the reversible inhibition of Complex IV, also known as cytochrome c oxidase. nih.gov NO competes with oxygen for the binding site on this enzyme, and at nanomolar concentrations, it can cause a rapid and specific inhibition of its activity. nih.gov This inhibition leads to a decrease in the rate of mitochondrial respiration and ATP synthesis.

In addition to its effects on Complex IV, NO can also inhibit other complexes of the ETC, such as Complex I (NADH dehydrogenase) and Complex III (ubiquinol cytochrome c oxido reductase). mdpi.com The inhibition of the ETC by NO can lead to an increase in the production of superoxide (B77818) anions, which can then react with NO to form peroxynitrite, a potent oxidizing and nitrating agent. mdpi.com Higher concentrations of NO and its derivatives can lead to irreversible inhibition of the respiratory chain. nih.gov

Table 2: Nitric Oxide's Interaction with the Electron Transport Chain

| ETC Component | Interaction with NO | Consequence | Reference |

| Complex IV (Cytochrome c oxidase) | Competitive and reversible inhibition with oxygen | Decreased mitochondrial respiration and ATP synthesis | nih.gov |

| Complex I (NADH dehydrogenase) | Inhibition | Disturbance in electron transport | mdpi.com |

| Complex III (Ubiquinol cytochrome c oxido reductase) | Inhibition | Disturbance in electron transport | mdpi.com |

Endoplasmic Reticulum Interactions

The endoplasmic reticulum (ER) is a critical organelle involved in protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. Perturbations in ER function can lead to a state known as ER stress. Nitric oxide, the effector molecule of this compound, has been shown to be a key player in the induction of ER stress. nih.gov

High levels of NO can disrupt ER functions, leading to the accumulation of unfolded or misfolded proteins, a hallmark of ER stress. nih.gov This triggers the unfolded protein response (UPR), a set of signaling pathways aimed at restoring ER homeostasis. However, if the stress is severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death. nih.gov

Research has indicated that ER stress can promote inflammation through the activation of inducible nitric oxide synthase (iNOS), which in turn increases NO production. nih.gov This creates a feedback loop where ER stress and NO levels can mutually amplify each other. In some pathological conditions, doxorubicin-induced cardiomyopathy for instance, ER stress is associated with increased mitochondrial iNOS, leading to apoptosis. nih.gov Furthermore, it has been reported that exogenous NO supplementation can inhibit ER stress by targeting UPR elements and decreasing calcium ion efflux. biorxiv.org These findings suggest that the interaction between this compound-derived NO and the ER is complex and can have both detrimental and potentially protective effects depending on the cellular context and the magnitude of the NO signal.

Role in Physiological Regulation

Cardiovascular Homeostasis and Vascular Tone Modulation

N-Nitrosoarginine, often referred to as Nω-nitro-L-arginine (L-NNA), plays a significant role in the regulation of cardiovascular homeostasis primarily through its potent inhibition of nitric oxide synthase (NOS). This inhibition directly impacts the synthesis of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.

Nitric oxide is a powerful vasodilator, meaning it relaxes the smooth muscle cells within blood vessel walls, leading to an increase in vessel diameter and a subsequent decrease in blood pressure. nih.govnih.gov By blocking the production of NO, this compound effectively prevents this vasodilation. This leads to vasoconstriction, an increase in systemic vascular resistance, and a dose-dependent rise in mean arterial blood pressure. nih.govresearchgate.net

The endothelium, the inner lining of blood vessels, is a primary site of NO production by the endothelial NOS (eNOS) isoform. Endothelium-dependent relaxation is a key mechanism for maintaining vascular tone, and this process is significantly inhibited by this compound. researchgate.netharvardapparatus.com Studies have demonstrated that this compound contracts arterial strips with intact endothelium and inhibits the relaxation induced by substances like acetylcholine and bradykinin. researchgate.net

The effects of this compound on blood pressure have been observed across various animal models. For instance, in spontaneously hypertensive rats, this compound administration caused a significant elevation in blood pressure. nih.govfrontiersin.org The magnitude of this effect can vary depending on the baseline vascular tone and endothelial function of the subject. nih.gov In newborn pigs, this compound infusion resulted in pulmonary arteriolar vasoconstriction in two-week-old animals, indicating that NO plays a significant role in modulating pulmonary vascular tone in the maturing neonate. nih.gov

| Parameter | Effect of this compound Administration | Species/Model | Reference |

| Mean Arterial Pressure (MAP) | Dose-dependent increase | Anesthetized rats | nih.gov |

| Systemic Vascular Resistance (SVR) | Dose-dependent increase | Anesthetized rats | nih.gov |

| Cardiac Index (CI) | Dose-dependent decrease | Anesthetized rats | nih.gov |

| Blood Pressure | Elevation | Spontaneously hypertensive rats | nih.govfrontiersin.org |

| Pulmonary Arterial Pressure | Elevated in 2-week-old pigs | Newborn pigs | nih.gov |

| Pulmonary Vascular Resistance | Elevated in 2-week-old pigs | Newborn pigs | nih.gov |

This table summarizes the hemodynamic effects of this compound based on available research data.

Neurotransmission and Central Nervous System Functions

In the central nervous system (CNS), this compound exerts its influence by inhibiting neuronal nitric oxide synthase (nNOS), an isoform of NOS predominantly found in neurons. nih.gov nNOS produces nitric oxide, which functions as a unique neurotransmitter and neuromodulator, playing roles in synaptic plasticity, learning, and memory. frontiersin.orgnih.gov

Research has shown that the inhibition of NO production by this compound can have significant effects on CNS functions. One of the key areas of investigation is its role in synaptic plasticity, particularly long-term potentiation (LTP), a cellular mechanism believed to underlie learning and memory. nih.govnih.gov Studies have demonstrated that this compound can impair spatial learning and olfactory memory in rats, suggesting that NO is involved in these cognitive processes. nih.gov

Furthermore, this compound has been studied for its potential neuroprotective effects. In models of focal stroke and cerebral ischemia, the administration of this compound has been shown to reduce infarct volume and provide neuroprotection. researchgate.netnih.gov This suggests that in certain pathological conditions, such as stroke, excessive NO production can be neurotoxic, and inhibiting its synthesis with this compound can be beneficial. Nitric oxide is implicated as a mediator of glutamatergic neurotoxicity, which is a key mechanism of neuronal damage in ischemic stroke. researchgate.net

| CNS Function | Effect of this compound Administration | Experimental Model | Reference |

| Spatial Learning | Impaired | Rats (radial arm maze) | nih.gov |

| Olfactory Memory | Impaired | Rats (social recognition test) | nih.gov |

| Long-Term Potentiation (LTP) | Blocked | Rat hippocampal slices | nih.gov |

| Infarct Volume (Focal Cerebral Ischemia) | Decreased by 66-76% (at 1 mg/kg) | Mice | nih.gov |

| Cortical NO Synthase Activity | Decreased by 70-73% (at 1 mg/kg) | Mice | nih.gov |

This table presents the observed effects of this compound on various functions of the central nervous system.

Immune Response and Inflammatory Processes

The role of this compound in the immune system and inflammation is primarily linked to its inhibition of the inducible nitric oxide synthase (iNOS) isoform. harvardapparatus.comnih.gov Unlike the constitutive NOS isoforms (eNOS and nNOS), iNOS is not typically present in cells but is expressed in response to pro-inflammatory stimuli such as cytokines and bacterial lipopolysaccharide (LPS). nih.gov Once expressed, iNOS produces large quantities of nitric oxide, which plays a dual role in the immune response.

On one hand, the high levels of NO produced by iNOS in immune cells like macrophages are part of the innate immune response and have cytotoxic effects against pathogens, including bacteria, parasites, and tumor cells. nih.govfrontiersin.org On the other hand, excessive and prolonged NO production can contribute to the pathophysiology of various inflammatory diseases and septic shock. harvardapparatus.comnih.gov

By inhibiting iNOS, this compound can modulate these inflammatory processes. For example, in a rat model of subacute peritonitis, the administration of a related NOS inhibitor, NG-nitro-L-arginine methyl ester (L-NAME), was found to decrease the production of the pro-inflammatory cytokine tumor-necrosis factor-alpha (TNF-α) by T-splenocytes and macrophages. researchgate.net It also reduced the production of interferon-gamma (IFN-γ) by T-leukocytes, monocytes, and T-splenocytes. researchgate.net This indicates that inhibition of NO synthesis can attenuate certain aspects of the pro-inflammatory response.

The overproduction of NO during sepsis contributes to vasodilation, hypotension, and organ damage. harvardapparatus.com Therefore, inhibitors of NOS, including this compound, have been investigated as potential therapeutic agents to counteract the detrimental effects of excessive NO in septic shock.

| Immune/Inflammatory Parameter | Effect of NOS Inhibition (with L-NAME) | Cell/Animal Model | Reference |

| Tumor-Necrosis Factor-alpha (TNF-α) production | Decreased in T-splenocytes and macrophages | Rats with subacute peritonitis | researchgate.net |

| Interferon-gamma (IFN-γ) production | Decreased in T-leukocytes, monocytes, and T-splenocytes | Rats with subacute peritonitis | researchgate.net |

| Plasma Nitrate (B79036)/Nitrite (B80452) | Significantly decreased (with combined arginine treatment) | Rats with subacute peritonitis | researchgate.net |

This table illustrates the effects of nitric oxide synthase inhibition on key markers of the immune and inflammatory response.

Metabolic Regulation of Energy Substrates

Nitric oxide is increasingly recognized as a modulator of glucose metabolism. This compound, by inhibiting NO synthesis, can influence glucose homeostasis and uptake in peripheral tissues, particularly skeletal muscle. Studies have shown that nitric oxide can stimulate glucose transport in skeletal muscle through a mechanism that appears to be distinct from the insulin and contraction pathways.

The inhibition of NOS has been demonstrated to reduce glucose uptake. For instance, in individuals with type 2 diabetes, the administration of the NOS inhibitor NG-monomethyl-L-arginine (L-NMMA) during exercise led to a significantly greater reduction in leg glucose uptake compared to healthy control subjects. nih.gov This suggests a greater reliance on NO-mediated glucose uptake during physical activity in the diabetic state. nih.gov

Furthermore, research on isolated pancreatic islets has shown that the NOS inhibitor NG-nitro-L-arginine methyl ester (L-NAME) can potentiate insulin secretion stimulated by both glucose and L-arginine. nih.gov This effect was observed to be independent of its action on ATP-sensitive K+ channels, suggesting a direct role of NO in modulating insulin release from pancreatic beta-cells. nih.gov

| Metabolic Parameter | Effect of NOS Inhibition | Experimental Condition | Reference |

| Leg Glucose Uptake | Reduced by 75% in diabetic subjects | During exercise | nih.gov |

| Leg Glucose Uptake | Reduced by 34% in control subjects | During exercise | nih.gov |

| Glucose-induced Insulin Release | Potentiated | Isolated pancreatic islets | nih.gov |

| L-arginine-induced Insulin Release | Potentiated | Isolated pancreatic islets | nih.gov |

This table summarizes the effects of nitric oxide synthase inhibition on glucose metabolism.

Nitric oxide also appears to play a regulatory role in lipid metabolism, specifically in the processes of fatty acid oxidation and lipolysis. Research indicates that NO can influence the breakdown of stored fats in adipose tissue.

In vivo studies using microdialysis in human subcutaneous adipose tissue have shown that the inhibition of NO synthase with NG-monomethyl L-arginine (L-NMMA) leads to an increase in glycerol levels in the microdialysate, which is an indicator of increased lipolysis. nih.govnih.gov This effect was independent of changes in local blood flow, suggesting a direct effect of NO on fat cell metabolism. nih.govnih.gov In vitro experiments with isolated human fat cells further supported these findings, as NO donors were found to reduce glycerol release. nih.gov

The presence of inducible nitric oxide synthase (iNOS) has been demonstrated in human adipose tissue, suggesting that locally produced NO may be involved in the physiological control of lipolysis. nih.gov Furthermore, nitric oxide has been implicated in the regulation of mitochondrial fatty acid metabolism through the process of S-nitrosylation of proteins involved in beta-oxidation. nih.gov

The metabolism of this compound is intrinsically linked to amino acid metabolism, as it is a derivative of the amino acid L-arginine. L-arginine is a semi-essential amino acid that serves as the sole substrate for all isoforms of nitric oxide synthase in the production of nitric oxide and L-citrulline. researchgate.net

The administration of this compound directly competes with L-arginine for the active site of NOS, thereby inhibiting the synthesis of NO. This competitive inhibition highlights the central role of L-arginine metabolism in the generation of this critical signaling molecule. The metabolic pathways of L-arginine are diverse, as it is also a precursor for the synthesis of other important molecules such as creatine, polyamines, and urea (B33335).

In the context of the immune response, the competition for L-arginine between iNOS and another enzyme, arginase, is a critical regulatory point. frontiersin.org Arginase converts L-arginine to ornithine and urea, and its activity can limit the availability of L-arginine for NO production by iNOS, thereby influencing the nature of the immune response. frontiersin.org The use of this compound in research helps to dissect the specific contributions of the L-arginine-NO pathway in various physiological and pathological states.

Renal and Endocrine System Modulation

The influence of nitric oxide, and by extension NO donors like this compound, on the renal and endocrine systems is multifaceted and crucial for maintaining homeostasis.

In the kidneys, nitric oxide plays a significant role in regulating renal hemodynamics. nih.gov It contributes to the maintenance of renal blood flow. nih.gov The inhibition of nitric oxide synthase (NOS), the enzyme responsible for endogenous NO production, has been shown to decrease renal plasma flow, an effect that can be reversed by the administration of L-arginine, the precursor to NO. nih.gov This highlights the importance of the NO pathway in renal vascular tone. While direct studies using this compound are limited, its function as an NO donor suggests it would similarly influence renal blood flow and glomerular filtration rate by increasing local NO concentrations.

The endocrine system is also intricately linked with nitric oxide signaling. NO is involved in the regulation of hormone secretion and action. For instance, the L-arginine-NO pathway is implicated in various endocrine functions, although the precise mechanisms are complex and sometimes contradictory depending on the specific hormone and physiological state.

Skeletal Muscle Physiology and Contractile Function

Nitric oxide is a key modulator of skeletal muscle physiology, influencing everything from metabolism to contractile function. As a source of NO, this compound is expected to participate in these regulatory processes.

The contractile function of skeletal muscle is also modulated by nitric oxide. The effects of NO on muscle contraction are complex, with some studies reporting a decrease in force production while others show an enhancement of certain contractile properties. nih.gov The impact of NO can depend on its concentration and the specific muscle fiber type. For example, NO has been shown to affect excitation-contraction coupling, the process that links the electrical stimulation of a muscle cell to its mechanical contraction. nih.gov

Role in Plant Physiology and Defense Responses

In the plant kingdom, nitric oxide is a vital signaling molecule involved in a wide range of physiological processes, including growth, development, and responses to environmental stresses.

This compound, by releasing nitric oxide, can play a role in how plants respond to both abiotic (non-living) and biotic (living) stressors. Exogenous application of NO donors has been shown to enhance plant tolerance to various abiotic stresses such as drought and salinity. nih.govmdpi.com Nitric oxide is involved in activating defense mechanisms and regulating gene expression to mitigate the damaging effects of these stresses. nih.gov

In the context of plant-pathogen interactions, nitric oxide is a key component of the plant's defense response. yu.ac.ir Upon pathogen attack, plants often produce a burst of NO, which acts as a signal to trigger a cascade of defense responses, including the expression of defense-related genes and the hypersensitive response, a form of programmed cell death that limits the spread of the pathogen. mdpi.comnih.gov The application of NO donors can enhance a plant's resistance to various pathogens. nih.gov

Involvement in Pathophysiological Processes

: Endothelial Dysfunction Models and Associated Conditions

Endothelial dysfunction is a pathological state of the endothelium, the inner lining of blood vessels, and is considered an early event in the development of atherosclerosis and other cardiovascular diseases. researchgate.net A primary characteristic of endothelial dysfunction is the reduced bioavailability of nitric oxide (NO), a critical molecule for maintaining vascular homeostasis. researchgate.netnih.gov N-Nitrosoarginine, and its derivative Nω-nitro-L-arginine methyl ester (L-NAME), are widely utilized in experimental models to induce endothelial dysfunction by inhibiting nitric oxide synthase (NOS), the enzyme that synthesizes NO from L-arginine. nih.govnih.govmdpi.com

The inhibition of endothelial NOS (eNOS) by this compound leads to a cascade of events that mimic the clinical manifestations of endothelial dysfunction. These include impaired endothelium-dependent vasodilation, a hallmark of this condition. mdpi.com By blocking NO production, this compound prevents the relaxation of vascular smooth muscle, leading to increased vascular tone and elevated blood pressure. mdpi.comnih.gov Chronic administration of NOS inhibitors like L-NAME in animal models is a well-established method for inducing hypertension. nih.gov

Furthermore, the reduction in NO bioavailability caused by this compound can lead to a pro-inflammatory and pro-thrombotic state within the vasculature. NO normally inhibits the adhesion of leukocytes to the endothelial surface and prevents platelet aggregation. nih.govmdpi.com Consequently, the inhibition of its synthesis by this compound can facilitate inflammatory cell infiltration into the vessel wall and increase the risk of thrombus formation, both of which are key features of atherosclerotic plaque development. researchgate.net

Table 1: Effects of this compound (and its derivatives) in Endothelial Dysfunction Models

| Parameter | Effect of this compound (NOS Inhibition) | Reference |

| Endothelium-Dependent Vasodilation | Decreased | mdpi.com |

| Blood Pressure | Increased | mdpi.comnih.gov |

| Leukocyte Adhesion | Increased | nih.gov |

| Platelet Aggregation | Increased | mdpi.com |

Oxidative Stress and Reactive Nitrogen Species Generation

Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates. frontiersin.org this compound's role in this process is primarily linked to its inhibition of nitric oxide synthase. When NOS is inhibited or "uncoupled," it can switch from producing NO to generating superoxide (B77818) radicals (O₂⁻), a potent ROS. nih.gov This uncoupling can be exacerbated by a deficiency in essential cofactors for NOS, such as tetrahydrobiopterin (BH4). nih.gov

The superoxide produced can then react with any remaining NO to form peroxynitrite (ONOO⁻), a highly reactive and damaging reactive nitrogen species (RNS). mdpi.com Peroxynitrite can cause significant cellular damage by oxidizing lipids, proteins, and DNA, contributing to the pathogenesis of various diseases. mdpi.com The formation of 3-nitrotyrosine, a marker of peroxynitrite-mediated damage, is often observed in conditions associated with increased NOS activity and oxidative stress. nih.gov

In experimental settings, the administration of NOS inhibitors like this compound has been shown to increase markers of oxidative stress. researchgate.net For instance, studies have demonstrated increased lipid peroxidation, measured as thiobarbituric acid reactive substances (TBARS) or malondialdehyde (MDA), in tissues treated with L-NAME. frontiersin.org This indicates that by disrupting normal NO production, this compound can shift the cellular redox balance towards a pro-oxidant state.

Table 2: Impact of this compound on Oxidative and Nitrosative Stress Markers

| Biomarker | Change Induced by this compound (NOS Inhibition) | Pathophysiological Consequence | Reference |

| Superoxide (O₂⁻) Production | Increased (via NOS uncoupling) | Increased oxidative stress | nih.gov |

| Peroxynitrite (ONOO⁻) Formation | Increased | Enhanced nitrative stress, cellular damage | mdpi.com |

| 3-Nitrotyrosine | Increased | Protein damage and dysfunction | nih.gov |

| Lipid Peroxidation (MDA/TBARS) | Increased | Cell membrane damage | frontiersin.org |

Role in Endogenous N-Nitroso Compound-Related Health Implications

N-nitroso compounds (NOCs) are a class of chemicals that are known to be carcinogenic in various animal species, and there is concern about their potential health effects in humans. nih.gov Humans can be exposed to preformed NOCs in the diet, but these compounds can also be formed endogenously from the reaction of nitrosating agents with amines and amides. nih.gov

The formation of endogenous NOCs can be influenced by the activity of nitric oxide synthase. nih.gov The nitric oxide produced by NOS can be converted to other nitrosating agents that can then react with dietary or endogenous amines to form NOCs. nih.gov Therefore, conditions of chronic inflammation, where there is a sustained upregulation of inducible NOS (iNOS), may lead to an increased risk of endogenous NOC formation. nih.gov

While direct evidence for the endogenous formation of this compound and its specific health implications is limited, the broader context of NOCs suggests potential concerns. The focus of research has been more on the formation of other N-nitroso compounds where arginine-derived NO acts as a precursor for the nitrosating agent. For example, studies have shown that stimulation of endogenous NO production can lead to the formation of N-nitrosamines. nih.gov

Neurodegenerative Mechanisms and Oxidative Damage

Nitric oxide has a dual role in the central nervous system, acting as both a neurotransmitter and a potential neurotoxin. nih.gov The overproduction of NO, particularly by the inducible nitric oxide synthase (iNOS) in glial cells during neuroinflammation, is implicated in the pathogenesis of several neurodegenerative diseases. nih.govnih.gov This excessive NO can contribute to oxidative and nitrative stress, leading to neuronal damage. nih.gov

This compound, as a NOS inhibitor, has been used in experimental models to investigate the role of NO in neurodegeneration. researchgate.net By blocking NO production, this compound can have neuroprotective effects in certain contexts where excessive NO is detrimental. For example, in models of excitotoxicity, where overstimulation of glutamate receptors leads to neuronal death partly through NO-mediated pathways, NOS inhibitors can reduce neuronal damage. nih.gov

However, the role of this compound is complex, as basal levels of NO produced by neuronal NOS (nNOS) are important for normal neuronal function, including synaptic plasticity and cerebral blood flow regulation. nih.gov Therefore, complete inhibition of NOS by this compound could also have detrimental effects. The impact of this compound on neurodegenerative processes likely depends on the specific context, the timing of administration, and the relative contribution of different NOS isoforms to the disease pathology.

Table 3: Effects of this compound in Models of Neurodegeneration

| Neuropathological Process | Effect of this compound (NOS Inhibition) | Potential Outcome | Reference |

| Excitotoxicity | Reduction of neuronal damage | Neuroprotection | nih.gov |

| Neuroinflammation (iNOS-mediated) | Reduction of inflammatory damage | Neuroprotection | researchgate.net |

| Cerebral Blood Flow | Potential for reduction | Impaired neuronal function | nih.gov |

| Synaptic Plasticity | Potential for impairment | Cognitive deficits | nih.gov |

Influence on Cellular Proliferation and Apoptosis

The influence of nitric oxide on cell proliferation and apoptosis is highly dependent on its concentration, the cell type, and the surrounding redox environment. nih.gov Low concentrations of NO can be pro-proliferative and anti-apoptotic, while high concentrations are often cytostatic and pro-apoptotic. nih.govnih.gov

Given that this compound inhibits the production of NO, it can indirectly affect these cellular processes. In cancer biology, where iNOS is often overexpressed in tumor cells and the tumor microenvironment, the high levels of NO produced can have dual effects. On one hand, it can promote tumor growth and angiogenesis at lower concentrations. On the other hand, very high concentrations can induce apoptosis in cancer cells. nih.gov

The use of NOS inhibitors like this compound in cancer research has shown varied results. By blocking NO production, these inhibitors could potentially reduce the pro-proliferative effects of low NO concentrations. Conversely, they might also interfere with the pro-apoptotic effects of high NO concentrations. For example, in some cancer cell lines, cytokine-induced apoptosis, which is mediated by high levels of NO, can be suppressed by NOS inhibitors. nih.gov This suggests that the net effect of this compound on cancer cell fate is context-dependent.

Table 4: Potential Effects of this compound on Cellular Proliferation and Apoptosis

| Cellular Process | Context | Effect of this compound (NOS Inhibition) | Reference |

| Proliferation | Low NO environment | Inhibition of proliferation | nih.gov |

| Apoptosis | High NO environment (e.g., cytokine-induced) | Inhibition of apoptosis | nih.gov |

Contributions to Metabolic Disorders

The L-arginine-nitric oxide pathway plays a significant role in regulating glucose and lipid metabolism. mdpi.cominteresjournals.org Nitric oxide is involved in insulin signaling and can enhance glucose uptake in skeletal muscle. nih.govinteresjournals.org Impaired NO bioavailability is associated with insulin resistance and the development of metabolic syndrome. interesjournals.orgnih.gov

This compound and its derivatives, by inhibiting NOS and reducing NO production, can contribute to the development of metabolic disturbances. In animal models, chronic administration of L-NAME can induce insulin resistance and impair glucose tolerance. nih.gov This is thought to occur, at least in part, by reducing NO-mediated blood flow to insulin-sensitive tissues like skeletal muscle, thereby decreasing glucose delivery and uptake. nih.gov

Furthermore, the oxidative stress induced by NOS inhibition can also contribute to insulin resistance. Increased ROS can impair insulin signaling pathways within cells. nih.gov Studies have shown that L-NAME treatment can lead to increased markers of oxidative stress in parallel with the development of metabolic dysfunction. nih.gov

Table 5: this compound's Role in Models of Metabolic Disorders

| Metabolic Parameter | Effect of this compound (NOS Inhibition) | Consequence | Reference |

| Insulin Sensitivity | Decreased | Insulin Resistance | nih.gov |

| Glucose Uptake (in skeletal muscle) | Decreased | Hyperglycemia | nih.govinteresjournals.org |

| Blood Flow to Insulin-Sensitive Tissues | Decreased | Impaired glucose and insulin delivery | nih.gov |

| Oxidative Stress | Increased | Impaired insulin signaling | nih.gov |

Enzymatic Modulators and Inhibitors of N Nitrosoarginine Metabolism

Nitric Oxide Synthase (NOS) Inhibitors

Nitric oxide synthases (NOS) are enzymes responsible for the production of nitric oxide (NO) from L-arginine. Various compounds, particularly L-arginine analogs, act as potent inhibitors of NOS, thereby influencing pathways where N-Nitrosoarginine might be involved or formed.

L-Arginine analogs are a class of compounds that closely resemble the substrate L-arginine, allowing them to interact with the active site of NOS enzymes. These analogs function as competitive inhibitors, blocking the conversion of L-arginine to NO.

N(G)-Monomethyl-L-arginine (L-NMMA): L-NMMA is a naturally occurring metabolite and a well-established NOS inhibitor. It acts as a competitive and, in some cases, irreversible inhibitor across all three major NOS isoforms (neuronal NOS - nNOS, endothelial NOS - eNOS, and inducible NOS - iNOS) nih.govrndsystems.commedchemexpress.com. Its inhibitory potency varies slightly across isoforms, with reported Ki values in the sub-micromolar to low micromolar range for nNOS and eNOS, and slightly higher for iNOS medchemexpress.comselleckchem.com. L-NMMA can also function as a reaction-based inhibitor for iNOS and nNOS, undergoing slow metabolism to an N-hydroxy derivative that inactivates the enzyme nih.gov.

N(G)-Nitro-L-arginine (L-NNA): L-NNA was among the first synthetic NOS inhibitors discovered and is known for its potent inhibitory effects. It acts as a competitive inhibitor, exhibiting greater potency against the constitutive isoforms, nNOS and eNOS, compared to iNOS caymanchem.comguidetopharmacology.orgtocris.comabcam.com. L-NNA's binding to iNOS is generally rapid and reversible, whereas its interaction with eNOS and nNOS can be time-dependent with slower dissociation nih.gov. Its solubility in aqueous solutions is limited, which led to the development of more soluble derivatives like L-NAME nih.gov.

N(G)-Nitroarginine Methyl Ester (L-NAME): L-NAME is a methyl ester derivative of L-NNA, designed to improve solubility and bioavailability. It functions as a prodrug, requiring hydrolysis by cellular esterases to its active form, L-NNA, to exert its inhibitory effects caymanchem.com. Like L-NNA, L-NAME is a non-selective NOS inhibitor, with reported Ki values similar to L-NNA for the different isoforms, indicating potent inhibition of nNOS and eNOS and weaker inhibition of iNOS selleckchem.comresearchgate.net.

NOS inhibitors can operate through various mechanisms, primarily competitive inhibition and reaction-based inactivation.

Competitive Inhibition: This mechanism involves the inhibitor binding to the enzyme's active site, directly competing with the natural substrate (L-arginine) for binding. This competition increases the apparent Km (Michaelis constant) of the enzyme, meaning a higher substrate concentration is required to reach half-maximal velocity, but it does not affect the maximum velocity (Vmax) if substrate concentration is sufficiently high khanacademy.orglibretexts.org. L-NMMA, L-NNA, and L-NAME all function as competitive inhibitors of NOS nih.govpatsnap.com.

Reaction-Based Inactivation: Some NOS inhibitors, such as L-NMMA, can also act as reaction-based inactivators. This occurs when the enzyme metabolizes the inhibitor in a way that leads to irreversible damage or inactivation of the enzyme. For instance, L-NMMA can be converted into a N-hydroxy derivative that causes heme loss from the NOS enzyme, leading to its inactivation nih.gov. Other compounds, like (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid, have been shown to inactivate nNOS through mechanisms involving oxidative demethylation and heme-thiol coordination escholarship.orgacs.orgacs.org.

The three NOS isoforms (nNOS, eNOS, and iNOS) exhibit differential sensitivity to various inhibitors, a characteristic crucial for targeted therapeutic development.

L-NNA and L-NAME: These compounds generally show higher potency against nNOS and eNOS compared to iNOS. For example, L-NNA exhibits Ki values in the nanomolar range for bovine nNOS and human eNOS, while its Ki for mouse iNOS is in the micromolar range caymanchem.comcaymanchem.com. L-NAME displays similar selectivity patterns selleckchem.com.

L-NMMA: L-NMMA is considered a more broadly acting inhibitor, showing relatively equipotent inhibition across all three NOS isoforms, although subtle differences in Ki values are reported for different species and isoforms medchemexpress.comselleckchem.comoup.com.

Table 1: Isoform Specificity and Potency of L-Arginine Analogs as NOS Inhibitors

| Inhibitor | NOS Isoform | Species/Source | Ki / IC50 Value | Reference(s) |

| L-NMMA | nNOS | Rat | ~0.18 µM (Ki) | medchemexpress.comselleckchem.com |

| eNOS | Human | ~0.4 µM (Ki) | medchemexpress.com | |

| Human | ~650 nmol/L (IC50) | oup.com | ||

| iNOS | Rat/Mouse | ~6 µM (Ki) | medchemexpress.comselleckchem.com | |

| Mouse/Rat | ~3.9 mmol/L (IC50) | oup.com | ||

| L-NNA | nNOS | Bovine | 15 nM (Ki) | caymanchem.comcaymanchem.com |

| 25 nmol/L (IC50) | oup.com | |||

| eNOS | Human | 39 nM (Ki) | caymanchem.comcaymanchem.com | |

| Human | 90 nmol/L (IC50) | oup.com | ||

| iNOS | Mouse | 4.4 µM (Ki) | caymanchem.comcaymanchem.com | |

| Mouse | 8.1 µM (IC50) | oup.com | ||

| L-NAME | nNOS | Bovine | 15 nM (Ki) | selleckchem.com |

| eNOS | Human | 39 nM (Ki) | selleckchem.com | |

| iNOS | Murine | 4.4 µM (Ki) | selleckchem.com |

Note: Ki and IC50 values can vary depending on the experimental conditions and species. Values are presented as reported in the literature.

Arginase Activity Modulation

Arginase is another key enzyme in L-arginine metabolism. It catalyzes the hydrolysis of L-arginine into ornithine and urea (B33335), competing with NOS for the same substrate. Modulation of arginase activity can therefore indirectly influence the availability of L-arginine for NO synthesis and pathways involving this compound.

Arginase has a significantly lower affinity (higher Km) for L-arginine than NOS, but its much higher maximum velocity (Vmax) allows it to effectively deplete L-arginine pools, especially under conditions of high arginase expression or activity ahajournals.orgnih.gov. This competition can limit NO production by NOS, contributing to various physiological and pathological states, including cardiovascular dysfunction and inflammatory conditions nih.govresearchgate.netelsevier.esacs.org. Inhibition of arginase activity has been shown to increase L-arginine availability for NOS, thereby enhancing NO production ahajournals.orgnih.gov. Conversely, upregulation of arginase can reduce NO synthesis and potentially lead to NOS uncoupling, generating superoxide (B77818) instead of NO acs.org.

Compounds Influencing Nitrosation Processes (e.g., Antioxidants)

The formation of this compound involves the nitrosation of L-arginine, a process typically mediated by reactive nitrogen species, such as nitrous acid or its precursors. Compounds that can interfere with nitrosation reactions, particularly antioxidants, can modulate the levels of this compound and related nitroso compounds.

Antioxidants, including vitamins C (ascorbic acid) and E (tocopherols), as well as phenolic compounds, are known to inhibit nitrosation processes bumipublikasinusantara.idcabidigitallibrary.orgmdpi.com. These compounds can act by scavenging nitrite (B80452) or other nitrosating agents, thereby preventing their reaction with amines. For example, ascorbic acid can accelerate the conversion of nitrites to nitric oxide and also inhibit the re-oxidation of NO back into nitrosating agents bumipublikasinusantara.idcontractpharma.com. Certain isothiocyanates, found in cruciferous vegetables, have also demonstrated potent inhibition of nitrosation reactions cabidigitallibrary.org. While beta-carotene (B85742) and tocopherols (B72186) are noted for inhibiting the mutagenic effects of NO, the role of ascorbate (B8700270) in this specific context can vary nih.gov. The effectiveness of these compounds is often concentration-dependent, and some, like PEITC and ascorbic acid, can achieve significant inhibition of nitrosation even at low concentrations cabidigitallibrary.org.

Compound List

L-Arginine

L-NMMA (N(G)-Monomethyl-L-arginine)

L-NNA (N(G)-Nitro-L-arginine)

L-NAME (N(G)-Nitroarginine Methyl Ester)

this compound

Nitric Oxide (NO)

Nitrite

Ornithine

Urea

Superoxide

Peroxynitrite

(S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid

PEITC (Phenethyl Isothiocyanate)

AITC (Allyl Isothiocyanate)

BITC (Benzyl Isothiocyanate)

Ascorbic Acid (Vitamin C)

α-Tocopherol (Vitamin E)

Beta-carotene

BHT (Butylated Hydroxytoluene)

DMSO (Dimethyl Sulfoxide)

Mannitol

Analytical Methodologies for Biological Detection and Quantification

Electrochemical Techniques

Electrochemical methods are particularly well-suited for the real-time detection of electroactive species like N-Nitrosoarginine in both in vitro and in vivo settings. researchgate.net These techniques are based on measuring the current response of an analyte to a varying potential.

Reductive Differential Pulse Voltammetry (RDPV)

Reductive Differential Pulse Voltammetry (RDPV) has emerged as a key technique for the quantification of this compound. academie-sciences.fr This method involves applying a series of regular voltage pulses superimposed on a linear voltage sweep. The current is measured just before and at the end of each pulse, and the difference is plotted against the base voltage.

In the context of NA detection, RDPV is used to monitor its irreversible electrochemical transformation to N-hydroxy-arginine (NHA). academie-sciences.fr A characteristic reduction peak for NA is observed at approximately -1.66 V versus a silver/silver chloride (Ag/AgCl) reference electrode. researchgate.netnih.gov This specific peak potential allows for the identification of NA in complex biological samples. academie-sciences.fr The height of this peak is proportional to the concentration of NA, enabling its quantification. academie-sciences.fracademie-sciences.fr

One of the significant advantages of RDPV is its sensitivity, with detection limits in the micromolar (µM) range. academie-sciences.fracademie-sciences.fr This level of sensitivity is crucial for measuring the low concentrations of NA typically found in biological systems. academie-sciences.fr Furthermore, RDPV can be performed using microelectrodes, making it suitable for localized measurements at the cellular level and for in vivo studies. academie-sciences.frnih.gov

Table 1: RDPV Parameters for this compound Detection

| Parameter | Value | Reference |

| Technique | Reductive Differential Pulse Voltammetry (RDPV) | academie-sciences.fr |

| Analyte | This compound (NA) | academie-sciences.fr |

| Reduction Peak Potential | -1.66 V vs. Ag/AgCl | researchgate.netnih.gov |

| Detection Limit | µM range | academie-sciences.fracademie-sciences.fr |

| Transformation Product | N-hydroxy-arginine (NHA) | academie-sciences.fr |

Cyclic Voltammetry

Cyclic Voltammetry (CV) is another valuable electrochemical technique used to study the redox behavior of this compound and its related compounds. nih.gov In CV, the voltage is swept linearly between two potential limits and then reversed, while the resulting current is measured. numberanalytics.com This provides information about the electrochemical reactions occurring at the electrode surface. numberanalytics.com

Studies using cyclic voltammetry on a microcarbon electrode have elucidated the oxidation of N-hydroxy-arginine (NHA), a precursor and transformation product of NA. nih.gov The oxidation of NHA occurs in two steps, each involving the exchange of one electron and one proton. nih.gov The second step of this oxidation process yields this compound, which has a half-life of approximately 1 to 1.5 seconds. nih.gov This application of CV has been instrumental in understanding the kinetics and mechanism of NA formation from NHA. nih.govnumberanalytics.com

Table 2: Cyclic Voltammetry Findings for this compound Precursor

| Analyte | Process | Key Finding | Half-life of Product | Reference |

| N-hydroxy-arginine (NHA) | Two-step oxidation | Second step yields this compound | ~1-1.5 seconds | nih.gov |

Microelectrode Applications for In Vitro and In Vivo Studies

The use of microelectrodes is a cornerstone for the in vitro and in vivo detection of this compound. researchgate.netnih.gov These small-sized electrodes, often carbon-fiber microelectrodes (CFMEs), offer high sensitivity and spatial resolution, allowing for measurements in specific tissues or even at the surface of single cells. academie-sciences.frrsc.org

In in vivo studies, microelectrodes have been successfully employed to monitor the production of NA in the rat brain cortex and at the surface of human endothelial cells. researchgate.netnih.govnih.gov For instance, after pharmacological stimulation with L-arginine, an increase in the NA reduction peak at -1.66 V was observed in the rat brain cortex. researchgate.net Conversely, the application of D-arginine or N-nitro-L-arginine abolished this peak. researchgate.net These experiments provide direct evidence for the synthesis of NA by nitric oxide synthase (NOS) in living organisms. researchgate.netnih.gov

Microelectrodes also enable the simultaneous measurement of NA and other related molecules, such as nitrite (B80452), providing a more comprehensive picture of the nitric oxide pathway. academie-sciences.frnih.gov The ability to perform real-time, localized measurements makes microelectrode-based techniques indispensable for investigating the physiological and pathological roles of this compound. rsc.org

Chromatographic Separations

Chromatographic techniques are powerful analytical methods that separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. scirp.org These methods are widely used for the quantification of this compound and related compounds in biological samples. academie-sciences.frnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the analysis of various compounds, including N-nitrosamines. scirp.orgnih.gov In the context of this compound, HPLC is often used to quantify its stable degradation product, citrulline. researchgate.net

Table 3: Comparative Analysis of eNOS Products

| Compound | Analytical Method | Measured Concentration (µM) | Reference |

| This compound (NA) | RDPV | 100 ± 12 | academie-sciences.fr |

| Nitrite | Voltammetry | 180 ± 23 | academie-sciences.fr |

| Citrulline | HPLC | 185 ± 19 | academie-sciences.fr |

Capillary Electrophoresis (CE/HPCE)

Capillary Electrophoresis (CE), also known as High-Performance Capillary Electrophoresis (HPCE), is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. aurorabiomed.comwikipedia.org CE offers advantages such as high efficiency, short analysis times, and minimal sample consumption. aurorabiomed.com

CE has been successfully applied to the analysis of this compound and its related compounds. academie-sciences.frnih.gov In one approach, a Diels-Alder reaction was used to create a stable cycloadduct of NA, which could then be observed and quantified by capillary electrophoresis. researchgate.net This derivatization strategy overcomes the challenge of NA's instability. researchgate.net

Furthermore, CE with photodiode-array detection has been developed for the direct quantification of this compound in biological samples like rat brain tissue. researchgate.net This method, using detection at 254 nm, achieved a detection limit of 1 microgram/ml. researchgate.net CE can also be used for the simultaneous determination of other relevant compounds in the arginine-nitric oxide pathway, such as citrulline and arginine, often without the need for derivatization. researchgate.net

Table 4: Capillary Electrophoresis Method for this compound

| Parameter | Details | Reference |

| Technique | Capillary Electrophoresis with Photodiode-Array Detection | researchgate.net |

| Wavelength | 254 nm | researchgate.net |

| Sample Matrix | Rat Brain | researchgate.net |

| Detection Limit | 1 µg/ml | researchgate.net |

Spectroscopic and Spectrometric Approaches

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a highly sensitive and specific method for the analysis of N-nitroso compounds. While direct analysis of the unstable this compound molecule is challenging, MS has been successfully used to identify it. For instance, a cycloadduct of this compound has been observed using mass spectrometry, confirming its synthesis by nitric oxide synthase (NOS). researchgate.net

Modern LC-MS/MS (tandem mass spectrometry) methods offer robust and selective platforms for quantifying various nitrosamines at very low concentrations. rsc.org These techniques provide high-resolution and accurate mass data, which aids in the selective detection of target compounds in complex biological samples. rsc.org Although a specific, validated LC-MS/MS protocol for this compound is not widely published, the general methodologies developed for other N-nitrosamines demonstrate the potential for achieving low detection limits, often in the nanogram per liter (ng/L) range. rsc.org Gas chromatography-mass spectrometry (GC-MS) is also a powerful tool, considered by some to offer the highest reliability for quantifying key metabolites like nitrite and nitrate (B79036) due to its accuracy, specificity, and sensitivity. nih.gov

| Compound | Matrix | Detection Limit (ng/L) | Extraction Recovery (%) |

|---|---|---|---|

| N-nitrosodimethylamine (NDMA) | Wastewater | 0.4 - 12 | 68 - 83 |

| N-nitrosodiethylamine (NDEA) | Wastewater | 0.4 - 12 | 68 - 83 |

| N-nitrosopyrrolidine (NPyr) | Wastewater | 0.4 - 12 | 68 - 83 |

| N-nitrosopiperidine (NPip) | Wastewater | 0.4 - 12 | 68 - 83 |

Capillary electrophoresis (CE) combined with a photodiode array (PDA) detector is a simple and rapid method for the determination of this compound. nih.gov This technique allows for the quantification of the compound by monitoring its UV absorbance at a specific wavelength. nih.gov A study focused on rat brain extracts successfully utilized this approach for the quantification of N-Nitroso-L-arginine. nih.gov The method's key advantage lies in its straightforward application for separating and detecting compounds like this compound from a complex biological milieu. researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Analytical Method | Capillary Electrophoresis with Photodiode-Array Detector |

| Biological Matrix | Rat Brain Extracts |

| Detection Wavelength | 254 nm |

| Detection Limit | 1 µg/mL |

Assessment of Related Metabolites in Biological Samples

Understanding the metabolic fate of this compound involves the quantification of its related degradation and precursor products. The primary metabolites of interest are citrulline, nitrite, and nitrate, which are the final products of the nitric oxide synthase (NOS) pathway. researchgate.netnih.gov

Several analytical methods are employed to measure these metabolites:

High-Performance Liquid Chromatography (HPLC) is used for the detection of citrulline. researchgate.net

The Griess Assay is a common colorimetric method for quantifying nitrite, a stable degradation product of nitric oxide. oxfordbiomed.commdpi.com For a total assessment of NO production, this assay is often preceded by the enzymatic conversion of nitrate to nitrite using nitrate reductase. oxfordbiomed.com

Capillary Zone Electrophoresis with a photodiode array detector can be used for the simultaneous determination of nitrite and nitrate in biological extracts, such as from the rat corpus cavernosum. academie-sciences.fr

Gas Chromatography-Mass Spectrometry (GC-MS) provides a highly accurate and interference-free method for the simultaneous quantification of both nitrite and nitrate in various biological fluids. nih.govresearchgate.net

Electrochemical methods, such as differential pulse voltammetry (DPV), have also been instrumental in studying the transformation of N-hydroxy-arginine to this compound and its subsequent products, citrulline and nitrite, both in vivo and in vitro. researchgate.netnih.gov

| Metabolite | Analytical Method | Biological Matrix Example | Reference |

|---|---|---|---|

| Citrulline | High-Performance Liquid Chromatography (HPLC) | Cell Lysates / Tissue Homogenates | researchgate.net |

| Nitrite | Griess Assay / Colorimetry | Plasma, Tissue Culture Media | oxfordbiomed.commdpi.com |

| Nitrate | Griess Assay (with Nitrate Reductase) | Plasma, Urine, Tissue Homogenates | oxfordbiomed.com |

| Nitrite and Nitrate | Capillary Zone Electrophoresis | Rat Corpus Cavernosum Extracts | academie-sciences.fr |

| Nitrite and Nitrate | Gas Chromatography-Mass Spectrometry (GC-MS) | Plasma, Urine | nih.govresearchgate.net |

Q & A

Q. What are the primary mechanisms of N-Nitrosoarginine formation in biological systems, and how can these be experimentally controlled?

this compound forms via nitrosation reactions between arginine (a secondary amine) and nitrosating agents like nitrite (NO₂⁻) or nitrous acid (HNO₂). The reaction rate depends on pH, temperature, and the presence of catalysts (e.g., aldehydes) or inhibitors (e.g., ascorbic acid) . To control formation in lab settings:

Q. Which analytical methods are most reliable for detecting and quantifying this compound in complex matrices?